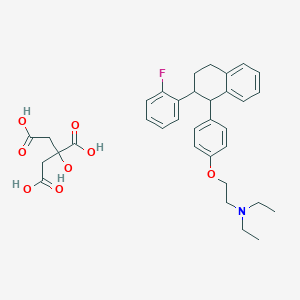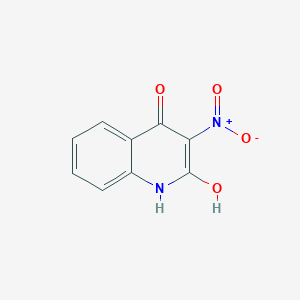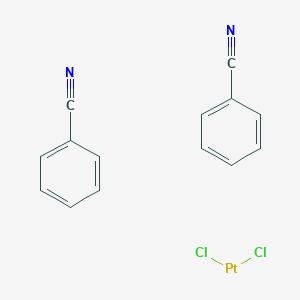
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide, also known as DIQO, is a synthetic compound that has been widely used in scientific research. It is a redox-active compound that can undergo reversible redox reactions, making it a useful tool for studying redox signaling pathways in cells. DIQO has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide involves its ability to undergo reversible redox reactions. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can accept or donate electrons, depending on the redox potential of the surrounding environment. This allows it to modulate the activity of redox-sensitive proteins by altering their redox state.
Biochemische Und Physiologische Effekte
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of transcription factors such as NF-κB, AP-1, and Nrf2, which are involved in the regulation of gene expression. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been found to modulate the activity of enzymes such as NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to modulate the activity of ion channels such as TRPM2, which is involved in the regulation of calcium signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments is its ability to modulate redox signaling pathways in cells. This makes it a useful tool for studying the role of redox signaling in a variety of physiological processes. However, one of the main limitations of using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide is its potential toxicity. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been found to induce oxidative stress in cells, which can lead to cell death. Therefore, caution should be exercised when using 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide. One area of research involves the development of new derivatives of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide that have improved pharmacological properties. Another area of research involves the use of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide in the development of new therapies for diseases that are associated with redox signaling dysregulation, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide and its potential therapeutic applications.
Synthesemethoden
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide can be synthesized using a variety of methods, including the reaction of 5-nitroisoquinoline with p-(dimethylamino)aniline, followed by reduction of the nitro group with zinc and hydrochloric acid. Another method involves the reaction of 5-chloroisoquinoline with p-(dimethylamino)aniline, followed by oxidation with sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has been used extensively in scientific research as a tool for studying redox signaling pathways in cells. It has been found to modulate the activity of a variety of redox-sensitive proteins, including transcription factors, enzymes, and ion channels. 5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide has also been used to study the role of redox signaling in a variety of physiological processes, including cell proliferation, apoptosis, and differentiation.
Eigenschaften
CAS-Nummer |
10318-23-7 |
|---|---|
Produktname |
5-((p-(Dimethylamino)phenyl)azo)isoquinoline 2-oxide |
Molekularformel |
C17H16N4O |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(2-oxidoisoquinolin-2-ium-5-yl)diazenyl]aniline |
InChI |
InChI=1S/C17H16N4O/c1-20(2)15-8-6-14(7-9-15)18-19-17-5-3-4-13-12-21(22)11-10-16(13)17/h3-12H,1-2H3 |
InChI-Schlüssel |
XCAJXZHVJXKEIC-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2C=C[N+](=C3)[O-] |
Synonyme |
5-[[p-(Dimethylamino)phenyl]azo]isoquinoline 2-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)










